Elevated Lipophilicity (logP) Versus the Des-5-Methyl Analog Confers Enhanced Membrane Permeability Potential
The 5-methyl substituent on the thiophene ring increases the computed logP of Methyl[1-(5-methylthiophen-2-YL)ethyl]amine by approximately 0.31 log units relative to its des-5-methyl analog Methyl[1-(thiophen-2-yl)ethyl]amine . This difference corresponds to a roughly 2-fold increase in partition coefficient, a magnitude that can shift a compound across critical CNS permeability thresholds in drug-discovery programs .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.73 (Chemsrc); logP = 2.34 (Leyan); estimated logP = 2.1 (Vulcanchem) |
| Comparator Or Baseline | Methyl[1-(thiophen-2-yl)ethyl]amine (CAS 174316-28-0): logP = 2.42 (Chemsrc); XlogP = 1.4 (Basechem) |
| Quantified Difference | ΔlogP = +0.31 (Chemsrc–Chemsrc comparison); target logP approximately 0.9–1.3 log units higher when comparing Chemsrc target value to Basechem XlogP for comparator |
| Conditions | Computed logP values from Chemsrc database (calculated via ACD/Labs or analogous algorithm); cross-validated with vendor-reported values from Leyan and Vulcanchem |
Why This Matters
A logP increase of ≥0.3 can meaningfully alter passive membrane permeability and CNS exposure, making the methylated analog a more appropriate choice for programs targeting intracellular or CNS-resident proteins.
